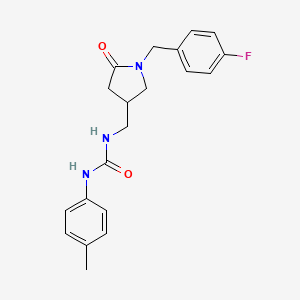

![molecular formula C11H9F3O2S B2754190 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid CAS No. 672951-84-7](/img/structure/B2754190.png)

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Flexible Ligand Design for Metal–Organic Frameworks (MOFs)

Researchers have synthesized flexible dicarboxylate ligands, which are crucial for constructing copper metal–organic systems. These ligands, including variations that involve sulfanyl groups similar to the queried compound, enable the assembly of complexes with unique structures, such as discrete molecular chairs and coordination polymers. These findings suggest potential applications in catalysis and materials science (Dai et al., 2009).

Catalysis

The catalytic applications of sulfanyl compounds have been demonstrated, notably in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Sulfuric acid derivatives, acting as recyclable catalysts, facilitate condensation reactions under refluxing conditions, yielding high product yields. This highlights the compound's relevance in developing efficient and sustainable catalytic processes (Tayebi et al., 2011).

Trifluoromethyl Sulfonates Formation

The ability to generate trifluoromethyl sulfonates from sulfonic acids using hypervalent iodine trifluoromethylating agents under mild conditions opens up avenues for introducing trifluoromethyl groups into various substrates. This method's good to excellent yields suggest its utility in synthesizing fluorinated compounds, which are of significant interest in pharmaceuticals and agrochemicals (Koller et al., 2009).

Superacidic Media Reactions

The role of superacidic trifluoromethanesulfonic acid in catalyzing the alkylation of benzene with cyclic ethers indicates a novel application in organic synthesis. The formation of phenyl-substituted and bicyclic compounds through these reactions showcases the potential for synthesizing complex organic molecules, including pharmaceuticals and materials (Molnár et al., 2003).

Oxidation Catalysis

Metal–organic frameworks (MOFs) derived from sulfanyl-containing ligands have shown promise as catalysts in the oxidation of cyclohexane using ionic liquids. This application underscores the importance of designing sulfanyl-based ligands for catalytic processes, particularly in green chemistry, where ionic liquids offer a less toxic alternative to conventional solvents (Hazra et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2S/c12-8(10(13)14)5-6-17-9-4-2-1-3-7(9)11(15)16/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTBGFTWVSWNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

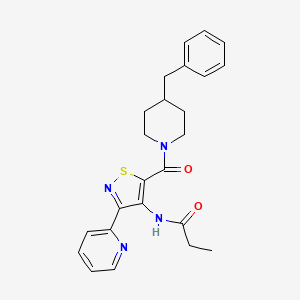

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

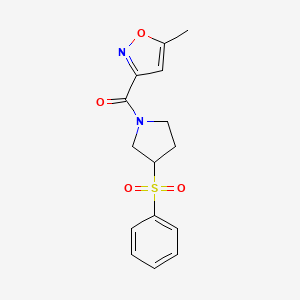

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)

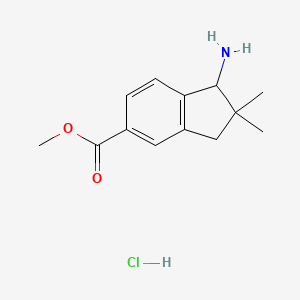

![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)

![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)

![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)

amine dihydrochloride](/img/structure/B2754124.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)

![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)